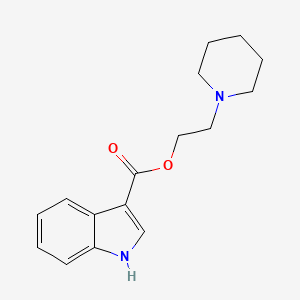

2-(Piperidin-1-yl)ethyl 1H-indole-3-carboxylate

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de SB 203186 implica la reacción del ácido 1H-indol-3-carboxílico con 1-(2-cloroetil)piperidina en presencia de una base como la trietilamina. La reacción generalmente procede bajo condiciones de reflujo en un solvente adecuado como el diclorometano. El producto se purifica luego utilizando técnicas estándar como la recristalización o la cromatografía en columna .

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para SB 203186 no están ampliamente documentados, la síntesis generalmente sigue los mismos principios que la preparación a escala de laboratorio, con ajustes para la escala, la eficiencia y la rentabilidad. La producción industrial probablemente implicaría la optimización de las condiciones de reacción, el uso de reactores de flujo continuo y técnicas avanzadas de purificación para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

SB 203186 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos como el anillo de indol y la porción de piperidina. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .

Reactivos y condiciones comunes

Reacciones de sustitución: Los reactivos comunes incluyen haluros de alquilo y bases como el hidruro de sodio o el carbonato de potasio. Las reacciones generalmente se llevan a cabo en solventes apróticos polares como el dimetilsulfóxido o el acetonitrilo.

Reacciones de oxidación: Se pueden usar agentes oxidantes como el permanganato de potasio o el trióxido de cromo para oxidar el anillo de indol.

Reacciones de reducción: Se pueden emplear agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio para reducir grupos funcionales específicos.

Productos principales

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir varios derivados alquilados, mientras que las reacciones de oxidación y reducción pueden modificar los grupos funcionales en el anillo de indol .

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

The compound is structurally related to indole derivatives, which are known for their diverse biological activities. Indole-based compounds have been extensively studied for their anticancer, anti-inflammatory, and antimicrobial properties. Specifically, 2-(Piperidin-1-yl)ethyl 1H-indole-3-carboxylate has shown promise as a lead compound in the development of new therapeutic agents.

Antiproliferative Activity

Recent studies have indicated that indole derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound with a piperidinyl moiety demonstrated a GI50 value of 29 nM against pancreatic cancer cells (Panc-1), outperforming established drugs like erlotinib . This suggests that this compound may possess similar or enhanced antiproliferative properties, warranting further investigation.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that compounds with indole scaffolds often act on multiple pathways involved in cell proliferation and apoptosis.

Therapeutic Potential

The therapeutic potential of this compound extends beyond oncology. Its structural similarities to other biologically active compounds suggest possible applications in treating cardiovascular diseases and neurological disorders.

Cardiovascular Applications

Indole derivatives have been explored for their anti-thrombotic properties. For example, related compounds have shown effectiveness as platelet antiaggregants, which could be beneficial in preventing thromboembolic diseases . The potential application of this compound in this domain could lead to new treatments for conditions like myocardial infarction and stroke.

Neurological Applications

Given the piperidine moiety's known effects on the central nervous system, there is potential for this compound to be investigated as a treatment for neurological disorders such as anxiety or depression. Its ability to modulate neurotransmitter systems could provide a basis for developing novel antidepressants or anxiolytics.

Mecanismo De Acción

SB 203186 ejerce sus efectos uniéndose competitivamente al receptor 5-HT4, bloqueando así la acción de la serotonina. Esta inhibición previene los efectos cronotrópicos positivos de la serotonina en el tejido cardíaco, lo que puede ser beneficioso en condiciones donde la estimulación cardíaca excesiva es indeseable. Los objetivos moleculares incluyen los receptores 5-HT4 ubicados en el corazón y el tracto gastrointestinal .

Comparación Con Compuestos Similares

Compuestos similares

Tropisetrón: Otro antagonista del receptor 5-HT4, pero menos potente en comparación con SB 203186.

SDZ 205-557: Un antagonista selectivo del receptor 5-HT4 con menor potencia que SB 203186

Singularidad

SB 203186 es único debido a su alta potencia y selectividad para el receptor 5-HT4. Es 12 veces más selectivo para el receptor 5-HT4 en comparación con SDZ 205-557 y significativamente más potente que el tropisetrón .

Actividad Biológica

The compound 2-(Piperidin-1-yl)ethyl 1H-indole-3-carboxylate is a derivative of indole, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features an indole core substituted at the 3-position with a carboxylate group and linked to a piperidine moiety. This structural configuration is crucial for its biological activity.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of indole, including those with piperidine substitutions, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a series of 5-chloro-indole-2-carboxylate derivatives were synthesized, with one compound showing a GI50 value of 29 nM against pancreatic cancer cells (Panc-1), outperforming the reference drug erlotinib (GI50 = 33 nM) .

The mechanism underlying the antiproliferative activity of these compounds often involves inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR). The m-piperidinyl derivative exhibited an IC50 value of 68 nM in EGFR inhibition assays, indicating its potential as an effective therapeutic agent .

Structure-Activity Relationships (SAR)

SAR studies have revealed that modifications to the indole and piperidine moieties significantly affect biological activity. For instance, substituents at the C5 position of the indole ring and variations in the piperidine structure lead to different potencies at the CB1 receptor, which is involved in various physiological processes .

Key Findings from SAR Studies

- Substituents : The presence of halogens (Cl or F) at specific positions on the indole ring enhances potency.

- Piperidine Variants : The position of the piperidine substitution (meta vs para) influences binding affinity and efficacy against target receptors .

Case Study 1: Cancer Cell Lines

A study evaluated various indole derivatives for their antiproliferative effects against multiple cancer cell lines. The compound 3e demonstrated superior activity against breast (MCF-7) and epithelial (A-549) cancer cell lines, suggesting broad-spectrum anticancer potential .

Case Study 2: Neuroprotective Effects

Another investigation into indole derivatives indicated neuroprotective properties, particularly in models of neurodegeneration. Compounds were shown to inhibit GSK-3β, a kinase involved in neurodegenerative diseases, with some derivatives demonstrating nanomolar potency .

Propiedades

Fórmula molecular |

C16H20N2O2 |

|---|---|

Peso molecular |

272.34 g/mol |

Nombre IUPAC |

2-piperidin-1-ylethyl 1H-indole-3-carboxylate |

InChI |

InChI=1S/C16H20N2O2/c19-16(20-11-10-18-8-4-1-5-9-18)14-12-17-15-7-3-2-6-13(14)15/h2-3,6-7,12,17H,1,4-5,8-11H2 |

Clave InChI |

YGKPIROTKVQCCU-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CCOC(=O)C2=CNC3=CC=CC=C32 |

SMILES canónico |

C1CCN(CC1)CCOC(=O)C2=CNC3=CC=CC=C32 |

Sinónimos |

(1-piperidinyl)ethyl 1H-indole-3-carboxylate SB 203186 SB-203186 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.